molecular formula C12H13F3O3 B8688236 Methyl 4,4,4-trifluoro-3-(3-methoxyphenyl)butanoate

Methyl 4,4,4-trifluoro-3-(3-methoxyphenyl)butanoate

Cat. No.: B8688236
M. Wt: 262.22 g/mol
InChI Key: IPFZIZJLJDKQCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4,4,4-trifluoro-3-(3-methoxyphenyl)butanoate is an organic compound characterized by the presence of trifluoromethyl and methyloxyphenyl groups. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,4,4-trifluoro-3-(3-methoxyphenyl)butanoate typically involves the esterification of 4,4,4-trifluoro-3-(3-(methyloxy)phenyl)butanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4,4-trifluoro-3-(3-methoxyphenyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: 4,4,4-trifluoro-3-(3-(methyloxy)phenyl)butanoic acid.

    Reduction: 4,4,4-trifluoro-3-(3-(methyloxy)phenyl)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4,4,4-trifluoro-3-(3-methoxyphenyl)butanoate is utilized in several scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4,4,4-trifluoro-3-(3-methoxyphenyl)butanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate: Similar in structure but with a hydroxy group instead of a methyloxy group.

    4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid: Contains a trifluoromethyl group but differs in the overall structure.

Uniqueness

Methyl 4,4,4-trifluoro-3-(3-methoxyphenyl)butanoate is unique due to the presence of both trifluoromethyl and methyloxyphenyl groups, which impart distinct chemical properties. Its specific structure allows for unique interactions in chemical and biological systems, making it valuable for research and industrial applications.

Properties

Molecular Formula

C12H13F3O3

Molecular Weight

262.22 g/mol

IUPAC Name

methyl 4,4,4-trifluoro-3-(3-methoxyphenyl)butanoate

InChI

InChI=1S/C12H13F3O3/c1-17-9-5-3-4-8(6-9)10(12(13,14)15)7-11(16)18-2/h3-6,10H,7H2,1-2H3

InChI Key

IPFZIZJLJDKQCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(CC(=O)OC)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250 mL flask containing a solution of 6.1 (2.20 g, 8.5 mmol) in 1:1 EtOAc/MeOH (40 mL) was purged with N2. To the mixture was added palladium, 10 wt. % (dry), on carbon powder, wet (0.90 g, 0.85 mmol). The vial was then purged with H2, and the contents were stirred overnight under a H2 balloon. The black mixture was filtered through a pad of Celite and concentrated to afford 6.2 (2.19 g, 99% yield).
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
EtOAc MeOH
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Yield
99%

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